N-(2,3,4-trimethoxybenzyl)pentan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3,4-trimethoxybenzyl)pentan-3-amine: is an organic compound characterized by the presence of a benzylamine moiety substituted with three methoxy groups at the 2, 3, and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3,4-trimethoxybenzyl)pentan-3-amine typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with pentan-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,3,4-trimethoxybenzyl)pentan-3-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, organic solvents, and bases.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-(2,3,4-trimethoxybenzyl)pentan-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3,4-trimethoxybenzyl)pentan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy groups and amine moiety play crucial roles in its binding affinity and specificity. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.
Comparison with Similar Compounds
- N-(2,3,4-trimethoxybenzyl)piperazine
- N-(2,3,4-trimethoxybenzyl)ethanamine
- N-(2,3,4-trimethoxybenzyl)butan-2-amine
Comparison: N-(2,3,4-trimethoxybenzyl)pentan-3-amine is unique due to its specific substitution pattern and the length of its alkyl chain. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]pentan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-6-12(7-2)16-10-11-8-9-13(17-3)15(19-5)14(11)18-4/h8-9,12,16H,6-7,10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZXLXZPHYLETK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=C(C(=C(C=C1)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354508 |
Source
|
Record name | N-(2,3,4-trimethoxybenzyl)pentan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355816-06-7 |
Source
|
Record name | N-(2,3,4-trimethoxybenzyl)pentan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.